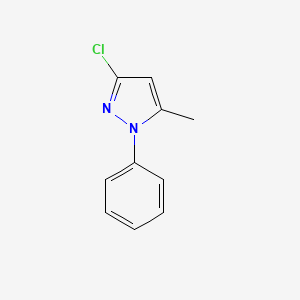

3-Chloro-5-methyl-1-phenyl-1H-pyrazole

Description

BenchChem offers high-quality 3-Chloro-5-methyl-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methyl-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKKZCMONMVGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 5-Chloro-3-methyl-1-phenylpyrazole Scaffold: Structural Dynamics, Synthetic Methodologies, and Drug Development Applications

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged structural motif. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole and its functionalized derivatives (such as the 4-carbaldehyde and 4-carboxylic acid variants) serve as highly versatile building blocks. The unique electronic distribution imparted by the chloro, methyl, and phenyl substituents makes this scaffold an ideal candidate for developing novel antimicrobial, anti-inflammatory, and herbicidal agents. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with this critical chemical precursor.

Chemical Identity & Physicochemical Profiling

The base compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, is a stable, lipophilic heterocycle[1]. However, in synthetic applications, it is most frequently utilized in its formylated state—5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde —which introduces a highly reactive electrophilic center[2].

To facilitate compound selection in drug design, the quantitative physicochemical properties of the core scaffold and its primary derivatives are summarized below:

Table 1: Physicochemical Properties of the Core Scaffold and Key Derivatives

| Property | Core Pyrazole Scaffold | 4-Carbaldehyde Derivative | 4-Carboxylic Acid Derivative |

| PubChem CID | 2735771[1] | 613027[2] | 839949[3] |

| Molecular Formula | C₁₀H₉ClN₂ | C₁₁H₉ClN₂O | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 192.64 g/mol | 220.66 g/mol | 236.65 g/mol |

| Exact Mass | 192.045 Da | 220.040 Da | 236.035 Da |

| Phase / Thermal Data | 114–115°C (BP at 4 mmHg) | 145–148°C (Melting Point)[4] | 269°C (Estimated BP) |

| Topological Polar Surface Area | 17.8 Ų | 34.9 Ų | 55.1 Ų |

Structural Reactivity & Mechanistic Insights

The pharmacological utility of 5-chloro-3-methyl-1-phenylpyrazole stems from its highly predictable and modular reactivity profile:

-

C5-Chloro Group: Acts as an excellent leaving group for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse amines, thiols, or aryl groups.

-

C4 Position: Highly susceptible to electrophilic aromatic substitution. Through the Vilsmeier-Haack reaction (using POCl₃ and DMF), the C4 position is readily formylated to yield the 4-carbaldehyde derivative[5].

-

N1-Phenyl & C3-Methyl Groups: Provide essential steric bulk and lipophilicity (LogP ~3.3), enhancing the membrane permeability of downstream drug candidates[1].

Synthetic Methodologies: From Core to Complex Heterocycles

The 4-carbaldehyde derivative is a cornerstone for synthesizing pyrazolyl chalcones and pyrazolines via Claisen-Schmidt or Knoevenagel condensations,[6]. Modern green chemistry protocols emphasize solvent-free thermal conditions to maximize yield and minimize environmental impact[7].

Figure 1: Synthetic workflow from the pyrazolone precursor to bioactive pyrazoline derivatives.

Protocol 1: Thermal Solvent-Free Synthesis of Pyrazolyl Chalcones

This protocol utilizes a heterogeneous catalyst to drive the condensation of the pyrazole-4-carbaldehyde with active methylene compounds[6],[7].

-

Preparation of Reactants: Combine equimolar amounts (1 mmol) of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde and an active methylene compound (e.g., 5-acetylbarbituric acid) in a mortar.

-

Causality: Precise stoichiometric ratios prevent the formation of unreacted starting material, simplifying downstream purification and preventing side-reactions.

-

-

Catalyst Addition: Add 10 mol% of P₂O₅/SiO₂ catalyst.

-

Causality: The silica-supported phosphorus pentoxide acts as a robust heterogeneous Lewis acid. It provides a highly acidic, high-surface-area microenvironment that drastically lowers the activation energy of the condensation reaction without the need for toxic organic solvents[6].

-

-

Thermal Activation: Heat the solid mixture at 80°C under continuous grinding or mechanical stirring.

-

Causality: Solvent-free thermal conditions drive the dehydration step forward by evaporating the water byproduct, shifting the thermodynamic equilibrium entirely toward the chalcone product[7].

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

-

Causality: TLC provides real-time validation of starting material consumption. Quenching the reaction exactly at completion (typically 10-30 minutes) prevents thermal degradation of the product.

-

-

Product Isolation: Cool the mixture, extract with hot ethanol, filter to recover the heterogeneous catalyst, and allow the filtrate to crystallize.

-

Causality: Hot ethanol selectively dissolves the chalcone while leaving the P₂O₅/SiO₂ intact. Subsequent cooling forces the highly crystalline pyrazolyl chalcone to precipitate, achieving analytical purity without requiring column chromatography.

-

Pharmacological & Agrochemical Applications

Derivatives of 5-chloro-3-methyl-1-phenylpyrazole exhibit a broad spectrum of biological activities, making them highly valuable in both pharmaceutical and agricultural sectors[4],,[5].

Figure 2: Pharmacological and agrochemical applications of the pyrazole core.

Protocol 2: Self-Validating Antimicrobial Screening via Disk Diffusion

Pyrazolines derived from the core scaffold have demonstrated potent antimicrobial activity, with some analogs exhibiting Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL against standard bacterial strains[7].

-

Inoculum Standardization: Suspend isolated microbial colonies in sterile saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

-

Causality: Standardizing the bacterial titer ensures that the resulting zone of inhibition is solely a function of the compound's intrinsic efficacy, eliminating false positives caused by low bacterial loads.

-

-

Plate Inoculation: Swab the standardized suspension evenly across Mueller-Hinton agar plates in three directions.

-

Causality: Uniform spatial distribution prevents patchy growth, ensuring perfectly circular, reproducible, and measurable inhibition zones.

-

-

Compound Application: Dissolve the synthesized pyrazoline derivatives in Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL. Apply 10 μL to sterile 6 mm filter paper disks.

-

Causality: DMSO is utilized because it readily solubilizes lipophilic pyrazole derivatives without exhibiting inherent antibacterial activity at micro-volumes, ensuring the solvent does not skew the results.

-

-

Control Implementation (Self-Validation): Place a negative control disk (DMSO only) and a positive control disk (e.g., Ciprofloxacin, 10 μg) on the same plate.

-

Causality: This creates a self-validating system. The negative control proves the solvent is non-toxic to the strain, while the positive control confirms the baseline susceptibility of the bacteria, providing a benchmark for the experimental compound's efficacy[7].

-

-

Incubation and Measurement: Incubate at 37°C for 24 hours and measure the diameter of the clear zones using a calibrated digital caliper.

Safety, Handling, and GHS Classification

When handling 5-chloro-3-methyl-1-phenylpyrazole and its derivatives (particularly the 4-carbaldehyde and 4-carboxylic acid forms), strict adherence to laboratory safety protocols is required. The compounds are classified under the Globally Harmonized System (GHS) with the following hazard statements[3],[8]:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).

Handling Directives: Synthesis and purification must be conducted inside a certified chemical fume hood. Incompatible materials include strong oxidizing agents, which can lead to the generation of hazardous decomposition products such as hydrogen chloride gas and nitrogen oxides[8].

References

-

"5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem", National Library of Medicine, [Link]

-

"5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem", National Library of Medicine,[Link]

-

"5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 | CID 839949 - PubChem", National Library of Medicine,[Link]

-

"5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc", Chemsrc,[Link]

-

"Synthesis and antibacterial evaluation of novel heterocycles from 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde", NIScPR,[Link]

-

"Synthesis And Herbicidal Activities Of Pyrazole-4-carbohydrazide Derivatives", Journal IJAR,[Link]

-

"P2O5/SiO2 as an efficient heterogeneous catalyst for the synthesis of heterocyclic alkene derivatives under thermal solvent-free conditions", Catalysis Science & Technology (RSC Publishing),[Link]

-

"Thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines as potential antimicrobial agents", PubMed,[Link]

Sources

- 1. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 5. Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. [journalijar.com]

- 6. P2O5/SiO2 as an efficient heterogeneous catalyst for the synthesis of heterocyclic alkene derivatives under thermal solvent-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]

Molecular Weight, Formula, and Synthetic Utility of 5-Chloro-3-methyl-1-phenylpyrazole: A Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis, medicinal chemistry, and agrochemical development, the pyrazole scaffold represents a privileged pharmacophore. As a Senior Application Scientist, I frequently leverage 5-chloro-3-methyl-1-phenylpyrazole as a foundational building block. Understanding its exact molecular weight (192.65 g/mol ) and molecular formula (C10H9ClN2) is not merely an academic exercise; it is the quantitative basis for stoichiometric precision, mass spectrometric validation, and downstream functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, core synthetic workflows, and applications in drug discovery.

Physicochemical Profiling & Structural Elucidation

The compound 5-chloro-3-methyl-1-phenylpyrazole (CAS: 1131-17-5) is defined by its molecular formula, C10H9ClN2 , and a precise molecular weight of 192.65 g/mol 1. The structural formula dictates a specific steric and electronic environment: the pyrazole core acts as a rigid, aromatic scaffold, while the phenyl and methyl groups enhance lipophilicity, making it highly soluble in organic solvents.

Crucially, the electron-withdrawing chlorine atom at the C5 position modulates the electron density of the ring. While it withdraws electron density via induction, it donates via resonance, leaving the C4 position highly susceptible to electrophilic aromatic substitution 2.

Table 1: Fundamental Physicochemical Properties

| Property | Value / Specification |

| IUPAC Name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole |

| Molecular Formula | C |

| Molecular Weight | 192.65 g/mol |

| CAS Registry Number | 1131-17-5 |

| Exact Mass | 192.0454 Da |

| Boiling Point | 114-115°C at 4 mmHg |

| Density | 1.1901 g/cm³ |

| Refractive Index | 1.5794 (@ 20°C) |

Core Synthetic Workflows: The Vilsmeier-Haack Formylation

The most critical transformation of 5-chloro-3-methyl-1-phenylpyrazole is its formylation to yield 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (Molecular Weight: 220.65 g/mol ) 3. This reaction relies on the nucleophilic nature of the C4 position.

Protocol 1: Step-by-Step Vilsmeier-Haack Formylation

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the bench scientist.

-

Reagent Preparation: Cool 10 mL of anhydrous N,N-dimethylformamide (DMF) to 0°C in a round-bottom flask under an inert argon atmosphere.

-

Causality: Maintaining 0°C prevents the thermal degradation of the highly reactive and temperature-sensitive Vilsmeier active species (chloroiminium ion).

-

-

Electrophile Generation: Add 1.2 equivalents of Phosphorus oxychloride (POCl

3) dropwise over 15 minutes.-

Causality: The reaction between DMF and POCl

3is highly exothermic. Dropwise addition maintains thermal control and prevents the formation of unwanted side products.

-

-

Substrate Addition: Introduce 1 equivalent of 5-chloro-3-methyl-1-phenylpyrazole (MW: 192.65 g/mol ) to the mixture.

-

Causality: The electron-rich C4 position of the pyrazole ring is primed for electrophilic attack by the newly generated iminium ion.

-

-

Reaction Execution & Validation: Heat the mixture to 90°C for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Causality: TLC acts as a self-validating checkpoint. The starting material (R

f0.6) will deplete, and a new, more polar UV-active spot corresponding to the aldehyde product (Rf~ ~0.4) will appear.

-

-

Quenching & Hydrolysis: Pour the cooled reaction mixture over crushed ice and neutralize with saturated aqueous sodium acetate.

-

Causality: Ice safely quenches unreacted POCl

3, while the aqueous environment hydrolyzes the intermediate iminium salt into the final carbaldehyde (MW: 220.65 g/mol ).

-

Workflow of Vilsmeier-Haack formylation of 5-chloro-3-methyl-1-phenylpyrazole.

Applications in Drug Development & Agrochemicals

The derivatization of the C4-carbaldehyde intermediate unlocks diverse therapeutic and agricultural applications, proving the versatility of the C10H9ClN2 parent scaffold.

-

Antibacterial Agents: The carbaldehyde undergoes Claisen-Schmidt condensation with acetylpyrones to form heterochalcones. Subsequent cyclization with hydrazines yields 3,5-heteroaryl-2-pyrazolines, which exhibit potent antibacterial activity against multiple pathogenic strains .

-

Agrochemical Herbicides: Oxidation and amidation of the intermediate yield pyrazole-4-carbohydrazide derivatives. These compounds act as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, providing excellent herbicidal activity against barnyard grass and other invasive weeds 4.

Downstream applications of 5-chloro-3-methyl-1-phenylpyrazole in drug and agrochemical design.

Analytical Validation: Mass Spectrometry & Chromatography

To confirm the integrity of the C10H9ClN2 formula and its 192.65 g/mol molecular weight, high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Protocol 2: LC-MS Validation Workflow

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Acetonitrile.

-

Causality: Acetonitrile ensures complete solvation and prevents precipitation upon injection into reverse-phase mobile phases.

-

-

Chromatographic Separation: Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

-

Causality: Formic acid acts as an ion-pairing agent, improving chromatographic peak shape and actively promoting protonation in the MS source.

-

-

Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, scanning m/z 100-500.

-

Causality: The pyrazole nitrogen readily accepts a proton. This creates a self-validating analytical signature: the system will detect a strong [M+H]^+^ peak at m/z 193.65 . Furthermore, the presence of the chlorine atom will generate a characteristic isotopic pattern, showing an M+2 peak at m/z 195.65 in an exact 3:1 ratio, definitively confirming the C

10H9ClN2formula.

-

References

-

Thermo Fisher Scientific: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, 98% Product Specification. 1

-

PubChem: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Compound Summary. 3

-

ChemicalBook: 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE | 1131-17-5 Properties and Uses. 2

-

NISCAIR Online Periodicals Repository: Synthesis and antibacterial evaluation of novel heterocycles from 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde.

-

Journal of International Academic Research: Synthesis And Herbicidal Activities Of Pyrazole-4-carbohydrazide Derivatives.4

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1131-17-5 | CAS DataBase [m.chemicalbook.com]

- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. [journalijar.com]

1-Phenyl-3-methyl-5-chloropyrazole synonyms and IUPAC name

Identity, Synthesis, and Utility in Heterocyclic Drug Discovery

Executive Summary & Chemical Identity

1-Phenyl-3-methyl-5-chloropyrazole (CAS: 1131-17-5) serves as a critical electrophilic scaffold in medicinal chemistry.[1] Unlike its parent compound, Edaravone (1-phenyl-3-methyl-5-pyrazolone), which acts primarily as a radical scavenger and nucleophile, the 5-chloro derivative introduces a reactive imidoyl chloride-like center.[1] This functionality allows for precise nucleophilic substitution (

Nomenclature & Identification Data

| Parameter | Technical Specification |

| IUPAC Name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole |

| Common Synonyms | 3-Methyl-1-phenyl-5-chloropyrazole; 5-Chloro-1-phenyl-3-methylpyrazole |

| CAS Registry Number | 1131-17-5 |

| Molecular Formula | |

| Molecular Weight | 192.64 g/mol |

| SMILES | CC1=NN(C(=C1)Cl)C2=CC=CC=C2 |

| InChI Key | ZZOWFLAMMWOSCG-UHFFFAOYSA-N |

Structural Analysis & Isomerism

To successfully utilize this intermediate, one must understand the regiochemistry of the pyrazole ring. The numbering is fixed by the

-

Position 1 (

): Phenyl group (Directs steric bulk and electronic effects). -

Position 2 (

): Pyridine-like nitrogen (Lone pair donor).[1] -

Position 3 (

): Methyl group. -

Position 4 (

): Nucleophilic center (Susceptible to electrophilic aromatic substitution). -

Position 5 (

): Chlorine atom (Electrophilic center).

Critical Distinction: Researchers often confuse this compound with its isomer, 1-phenyl-5-methyl-3-chloropyrazole.[1] The synthesis pathway described below guarantees the 3-methyl-5-chloro regiochemistry by leveraging the specific reactivity of the

Synthesis Protocol: Deoxychlorination of Edaravone

The transformation of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) to the 5-chloro derivative is a classic deoxychlorination using phosphoryl chloride (

Mechanistic Insight

The reaction proceeds via the enol tautomer of the pyrazolone. The oxygen attacks the electrophilic phosphorus, creating a good leaving group (dichlorophosphate), which is subsequently displaced by a chloride ion.

Step-by-Step Methodology

Reagents:

-

Starting Material: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) [CAS: 89-25-8].[1][2]

-

Reagent: Phosphoryl chloride (

) (Excess, acts as solvent and reagent). -

Work-up: Ice-water, Sodium bicarbonate (

), Ethyl acetate.[1]

Protocol:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 10.0 g (57.4 mmol) of 1-phenyl-3-methyl-5-pyrazolone.

-

Addition: Carefully add 30 mL of

. Caution: -

Reaction: Heat the mixture to reflux (

) in an oil bath. Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The starting material spot (polar) should disappear, replaced by a less polar spot (product). -

Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Exothermic reaction: hydrolysis of excess

generates HCl and heat. -

Neutralization: Carefully neutralize the aqueous suspension to pH 7–8 using solid

or 20% NaOH solution. -

Extraction: Extract the aqueous layer with Ethyl acetate (

). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. The residue can be recrystallized from ethanol or purified via silica gel column chromatography to yield a pale yellow to white solid.

Synthesis Pathway Visualization

Figure 1: Synthetic route from precursors to the 5-chloro target via Edaravone.[1]

Reactivity & Applications in Drug Discovery

The 5-chloro functionality is not an inert handle; it is an imidoyl chloride equivalent .[1] This makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (

Key Transformations

-

C-N Bond Formation: Reaction with primary/secondary amines yields 5-amino-pyrazoles.[1]

-

Application: Synthesis of kinase inhibitors where the amine forms hydrogen bonds with the ATP-binding pocket.

-

-

C-S Bond Formation: Reaction with thiols/thiolates.

-

Application: Synthesis of sulfone-based COX-2 inhibitors.[1]

-

-

Suzuki-Miyaura Coupling: The C-Cl bond can undergo Pd-catalyzed cross-coupling to introduce aryl or heteroaryl groups at C5.[1]

Reactivity Flowchart

Figure 2: Divergent synthesis capabilities of the 5-chloropyrazole scaffold.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can hydrolyze slowly back to the pyrazolone if exposed to strong acids/bases in aqueous media.

References

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CID 2735771).[1][3] National Library of Medicine. Available at: [Link][1]

-

ResearchGate. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.[1][2][4] Available at: [Link]

-

Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone (CN101367763B).[1] Available at: [1]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole

This guide addresses the solubility, physicochemical properties, and process chemistry of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CAS 1131-17-5).

Editorial Note on Isomerism: The query specified "3-Chloro-5-methyl-1-phenyl-1H-pyrazole." In pyrazole nomenclature, when a phenyl group is attached to Nitrogen-1, positions 3 and 5 are chemically distinct. The commercially dominant isomer, synthesized from 3-methyl-1-phenyl-5-pyrazolone (Edaravone analog), is 5-Chloro-3-methyl-1-phenylpyrazole . The "3-Chloro-5-methyl" isomer is rare and requires specific regioselective synthesis. This guide focuses on the standard 5-Chloro-3-methyl isomer (CAS 1131-17-5) as the primary industrial intermediate but provides protocols applicable to both regioisomers.

Executive Summary

5-Chloro-3-methyl-1-phenyl-1H-pyrazole (C₁₀H₉ClN₂) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals (e.g., as a precursor to formylated pyrazoles via Vilsmeier-Haack).[1] Unlike its solid precursors, this compound is frequently isolated as a viscous oil or low-melting solid that requires vacuum distillation for purification.

Understanding its solubility is vital for two distinct process stages:

-

Reaction Workup: Partitioning between organic phases (DCM, Toluene) and aqueous waste.

-

Downstream Functionalization: Selecting compatible solvents (Ethanol, DMF) for subsequent nucleophilic substitutions.

Physicochemical Profile

Before analyzing solubility, one must establish the compound's baseline physical state, which dictates whether crystallization or distillation is the appropriate purification method.

| Property | Value / Description | Context |

| IUPAC Name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Standard Isomer (CAS 1131-17-5) |

| Molecular Weight | 192.64 g/mol | |

| Physical State | Viscous oil or low-melting solid | Often solidifies upon standing or cooling < 20°C. |

| Boiling Point | 100–110 °C @ 3 mmHg | Primary method of purification (Vacuum Distillation).[2] |

| LogP (Est.) | 3.3 | Highly lipophilic; partitions into organic phase. |

| Hydrogen Bonding | H-Bond Acceptor (N2) | Weak interaction with protic solvents compared to amino-analogs. |

Solubility Data & Solvent Compatibility

While specific mole-fraction solubility tables (

Qualitative Solubility Matrix

The following matrix guides solvent selection for extraction and synthesis.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Preferred for extraction from aqueous reaction quenching. |

| Aromatic | Toluene, Xylene | High | Used for azeotropic drying or high-temp functionalization. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Standard solvents for nucleophilic substitution (S_NAr) reactions. |

| Polar Protic | Ethanol, Methanol | Moderate/High | Soluble, but solubility decreases significantly at low temps (0°C). |

| Alkanes | Hexane, Heptane | Low/Moderate | Potential anti-solvent for inducing precipitation if solid. |

| Aqueous | Water, Brine | Insoluble | Essential for washing away inorganic salts (POCl₃ byproducts). |

Thermodynamic Behavior (Comparative Analysis)

The dissolution of 1-phenyl-pyrazoles generally follows an endothermic process where solubility increases with temperature.

-

Enthalpy of Dissolution (

): Positive. Heating promotes solubility. -

Model Fit: The Modified Apelblat Equation is the standard model for correlating solubility (

) with temperature (-

Note: For the chloro-derivative, the absence of the -NH₂ group (present in the amino-analog) reduces lattice energy, likely resulting in higher solubility in non-polar solvents compared to the amino-analog.

-

Experimental Protocol: Determination of Solubility

Since batch-specific purity (oil vs. solid) affects solubility limits, researchers should validate solubility using the Isothermal Shake-Flask Method .

Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for generating precise solubility data.

Figure 1: Isothermal Shake-Flask Workflow for Solubility Determination.

Analytical Method (HPLC)[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v).

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Flow Rate: 1.0 mL/min.

Process Chemistry: Synthesis & Purification Strategy

The solubility profile dictates the purification strategy. Because the compound is often an oil or low-melting solid, recrystallization is difficult without high purity. Distillation is preferred.

Synthesis Route (Vilsmeier-Haack / POCl₃)

The standard industrial route involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone .

-

Reagents: Pyrazolone precursor + POCl₃ (Phosphorus Oxychloride).

-

Reaction: Reflux (100–110°C). The starting material dissolves as the reaction proceeds.[3]

-

Quench: Pour into ice water. The product (5-chloro derivative) is insoluble in water and separates as an oil.

-

Extraction: Extract with Dichloromethane (DCM) or Toluene .

-

Purification:

-

Concentration: Remove solvent under reduced pressure.

-

Distillation: Vacuum distill the residue (bp 100–110°C @ 3 mmHg) to obtain the pure product.[2]

-

Figure 2: Purification Logic Flow based on Solubility Differences.

References

-

Synthesis & Properties: ChemicalBook. (2025). "5-Chloro-3-methyl-1-phenylpyrazole Properties and Synthesis." Link

-

Thermodynamic Modeling (Analog): Journal of Chemical & Engineering Data. (2018). "Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole." (Note: Used as thermodynamic proxy for pyrazole ring behavior). Link

-

Crystallographic Data: Acta Crystallographica. (2005). "Structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde." Link

-

Safety & Handling: PubChem. (2025). "5-Chloro-3-methyl-1-phenyl-1H-pyrazole Compound Summary." Link[1]

Sources

Technical Assessment: Physicochemical Phase Behavior of 5-Chloro-3-methyl-1-phenylpyrazole

Topic: Physical state of 5-Chloro-3-methyl-1-phenylpyrazole liquid vs solid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Phase State Resolution

The physicochemical state of 5-Chloro-3-methyl-1-phenylpyrazole (CAS: 1131-17-5) is definitively characterized as a viscous liquid at standard ambient temperature and pressure (SATP).

Confusion regarding its phase state often arises from three sources:

-

Nomenclature Ambiguity: The 4-carboxaldehyde derivative (CAS 947-95-5) is a crystalline solid (MP: 146°C), often mistaken for the parent core.

-

Synthesis Byproducts: Crude reaction mixtures containing unreacted pyrazolone starting material can form semi-solid eutectics.

-

Thermal History: High-purity samples distilled under vacuum appear as clear to pale yellow oils, whereas aged or oxidized samples may darken and increase in viscosity, mimicking a semi-solid.

Core Determination:

-

State (20°C): Liquid

-

Boiling Point: 114–115°C at 4 mmHg (Torr)

-

Primary Application: Intermediate for Vilsmeier-Haack formylation to generate solid pharmaceutical precursors.

Physicochemical Characterization

The following data establishes the baseline for high-purity (>98%) 5-Chloro-3-methyl-1-phenylpyrazole.

Table 1: Critical Physicochemical Properties

| Property | Value | Condition / Method |

| Physical State | Liquid | Standard Atmosphere (1 atm, 20°C) |

| Appearance | Clear, colorless to pale yellow oil | Visual Inspection |

| Boiling Point | 114–115°C | Vacuum (4 mmHg) |

| Refractive Index ( | 1.5765 – 1.5805 | Refractometry at 20°C |

| Density | ~1.22 g/cm³ | Estimated |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, MeOH | Lipophilic character |

| Flash Point | >110°C | Closed Cup (Estimated) |

Technical Insight: The liquid state is thermodynamically stable at room temperature. Unlike many pyrazoles which crystallize due to hydrogen bonding (N-H...N), the N1-phenyl substitution and C5-chlorine substitution eliminate H-bond donation capability, disrupting crystal lattice formation and lowering the melting point below ambient temperature.

Synthesis & Impurity Profiling

The physical state is heavily influenced by the synthetic route. The standard industrial protocol involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride (

Synthesis Pathway (Vilsmeier-Haack Conditions)

The transformation from a solid precursor (Pyrazolone, MP ~127°C) to a liquid product (Chloropyrazole) is a key process indicator.

Figure 1: Chlorination pathway converting the solid pyrazolone enol to the liquid chloropyrazole.

Impurity Impact on Phase Behavior

If the product appears as a "slush" or solid, it indicates a process failure:

-

Residual Starting Material: Unreacted pyrazolone (Solid) has low solubility in the liquid product, causing precipitation.

-

Hydrolysis Products: Exposure to moisture converts the C-Cl bond back to C-OH (tautomerizing to C=O), regenerating the solid pyrazolone.

-

Oligomerization: Darkening and thickening indicate thermal degradation during distillation.

Experimental Protocols

Protocol A: Vacuum Distillation for Phase Purification

To ensure the liquid state is achieved and maintained.

-

Quench: Pour the crude reaction mixture (post-

reflux) slowly into crushed ice/water to hydrolyze excess phosphoryl chloride. -

Extraction: Extract the oily layer with Dichloromethane (DCM). Wash with 5%

to remove acidic byproducts. -

Drying: Dry the organic phase over anhydrous

. -

Concentration: Remove solvent via rotary evaporation. The residue will be a crude oil.

-

Distillation (Critical Step):

-

Setup a short-path vacuum distillation apparatus.

-

Apply vacuum (<5 mmHg).[1]

-

Collect the fraction boiling at 114–115°C .

-

Result: The distillate must be a clear, mobile liquid.

-

Protocol B: Phase Identification Decision Tree

Use this logic to validate unknown samples.

Figure 2: Diagnostic logic for assessing the physical state and purity of pyrazole intermediates.

Handling and Storage

Given its liquid state and reactivity:

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The C-Cl bond is susceptible to hydrolysis over long periods in humid air, which will precipitate solid pyrazolone.

-

Containers: Glass or Teflon-lined containers. Avoid plastics that may leach due to the solvent-like properties of the liquid pyrazole.

-

Safety: Wear nitrile gloves. As a halogenated aromatic, it should be treated as a potential skin irritant and sensitizer.

References

-

Thermo Fisher Scientific. Product Specification: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, 98%. (Accessed 2026).[2] Confirms liquid state and refractive index.[2]

-

ChemicalBook. 5-Chloro-3-methyl-1-phenylpyrazole Properties and Synthesis. (Accessed 2026).[2] Details vacuum distillation protocol and boiling point (114°C @ 4mmHg).

-

Tokyo Chemical Industry (TCI). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Data Sheet. (Accessed 2026).[2] Provides contrast data for the solid aldehyde derivative (MP 146°C).

-

PubChem. Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CID 2735771).[3][4] National Library of Medicine.[4]

Sources

- 1. Acetanilide Melting Point Standard, Pharmaceutical Grade at Best Price [nacchemical.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet SDS for 3-Chloro-5-methyl-1-phenyl-1H-pyrazole

An In-Depth Technical Guide to the Safety Data for Phenyl-Pyrazole Derivatives

Section 1: Chemical Identity and Hazard Synopsis

5-Chloro-3-methyl-1-phenyl-1H-pyrazole is a substituted pyrazole derivative. Its molecular structure, featuring a chlorinated pyrazole ring bonded to a phenyl group, is fundamental to its reactivity and toxicological profile. The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[1]

Key Data Summary Table:

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole | PubChem[2] |

| CAS Number | 1131-17-5 | PubChem[2] |

| Molecular Formula | C₁₀H₉ClN₂ | PubChem[2] |

| Molecular Weight | 192.64 g/mol | PubChem[2] |

| Appearance | Crystalline powder | KISHIDA CHEMICAL CO., LTD. |

Section 2: GHS Classification and Risk Analysis

Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is categorized as a significant irritant.[1] The presence of the electrophilic chlorine atom on the pyrazole ring, combined with the overall molecular structure, likely contributes to its reactivity with biological tissues.

GHS Hazard Classification Table:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Source: Echemi[1]

This classification necessitates the use of specific warning pictograms on all containers and in all handling areas.

Section 3: Exposure Control and Personal Protective Equipment (PPE) Protocol

Given the irritant nature of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, a stringent exposure control plan is non-negotiable. The primary routes of exposure are inhalation of dust particles and direct contact with skin or eyes. All handling must be performed within a certified chemical fume hood to manage airborne particulates.[1]

Detailed PPE Protocol:

-

Engineering Controls: All weighing and solution preparation must occur in a chemical fume hood with sufficient airflow.[1]

-

Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3] A face shield should be used in situations with a higher risk of splashing.

-

Hand Protection: Wear chemical-impermeable gloves, such as nitrile.[1] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[4]

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[3] However, in the case of a spill or ventilation failure, a NIOSH-approved respirator with a particle filter is recommended.[3]

Section 4: Emergency Response and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

First-Aid Measures:

-

If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[1][4]

-

Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[3][4]

-

Following Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[4]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]

Accidental Release Measures:

-

Evacuate: Evacuate non-essential personnel from the spill area.[1]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from spreading or entering drains.[4]

-

Clean-up: For small spills, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust. Use spark-proof tools.[1] The area should then be wiped with a damp cloth.

-

PPE: All personnel involved in the clean-up must wear the appropriate PPE as described in Section 3.[1]

Section 5: Stability, Reactivity, and Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Stability: The compound is stable under recommended storage conditions.

-

Conditions to Avoid: Avoid the formation of dust.[1] Keep away from heat, sparks, open flames, and other sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is often between 2-8°C to ensure long-term stability. Store away from incompatible materials and foodstuff containers.[1]

Section 6: Toxicological and Ecological Information

-

Ecological Information: Data on the environmental fate and ecotoxicity of this specific compound is limited. As a general precaution, it should not be released into the environment or allowed to enter drains or surface water.[3][4]

Section 7: Disposal Considerations

Disposal of this chemical and its containers must be conducted in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

References

-

Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Labkem. [Link]

-

Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). (n.d.). KISHIDA CHEMICAL CO., LTD.[Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to Pyrazole Building Blocks for Medicinal Chemistry Research

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and biological versatility. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pyrazole building blocks. We will dissect the fundamental properties that make this scaffold so valuable, detail robust synthetic methodologies for its creation and functionalization, and illustrate its application through case studies of marketed drugs and clinical candidates. The focus will remain on the causality behind experimental choices and the strategic deployment of pyrazole cores to solve complex challenges in drug discovery.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyrazole ring is a quintessential example, forming the core of drugs targeting a vast range of conditions, from inflammation (Celecoxib) and erectile dysfunction (Sildenafil) to cancer (Ruxolitinib) and obesity (Rimonabant). The United States Food and Drug Administration (FDA) has approved over 40 pyrazole-containing drugs, with a significant number approved in the last decade alone, underscoring the scaffold's enduring relevance.

The success of the pyrazole core stems from its unique electronic and structural features:

-

Aromaticity and Stability: The pyrazole ring is an electron-rich aromatic system, conferring significant metabolic stability, a crucial attribute for any drug candidate.

-

Hydrogen Bonding Capabilities: The N-1 nitrogen acts as a hydrogen bond donor (pyrrole-like), while the N-2 nitrogen is a hydrogen bond acceptor (pyridine-like). This dual nature allows for specific and strong interactions with biological targets, such as the hinge region of protein kinases.

-

Tunable Physicochemical Properties: The pKa of pyrazole is approximately 2.5, making it significantly less basic than its isomer, imidazole (pKa ≈ 7.1). This property, along with lipophilicity and solubility, can be finely tuned through substitution on the ring's carbon and nitrogen atoms, allowing for the optimization of pharmacokinetic profiles.

-

Bioisosteric Versatility: The pyrazole ring is a highly effective bioisostere for other aromatic systems like benzene or pyridine, and for functional groups such as amides and phenols. This replacement can lead to improved potency, enhanced solubility, better metabolic stability, and novel intellectual property. For instance, replacing a metabolically vulnerable phenol group with a hydroxypyrazole can maintain the crucial hydrogen bonding interaction while blocking oxidative metabolism.

Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is a well-established field, yet new and more efficient methods continue to be developed. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains a workhorse method due to its simplicity and the accessibility of its starting materials.

-

Mechanism: The reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The reaction typically proceeds under acidic or basic conditions, involving the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

-

Causality and Control: The primary challenge of the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. Reaction conditions (pH, temperature, solvent) can be optimized to favor one isomer over the other, but this often requires careful, case-by-case development.

Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and the substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a protic acid (e.g., a drop of concentrated sulfuric acid or glacial acetic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Allow the reaction to cool to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

1,3-Dipolar Cycloaddition

This approach offers an alternative and often more regioselective route to pyrazoles.

-

Mechanism: This is a [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene. When an alkyne is used, the resulting dihydropyrazole (pyrazoline) readily oxidizes to the aromatic pyrazole, often in situ.

-

Causality and Control: The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as described by frontier molecular orbital theory. This method provides access to substitution patterns that may be difficult to achieve via the Knorr synthesis.

Modern Multicomponent Reactions (MCRs)

MCRs are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity.

-

Mechanism: Several MCRs for pyrazole synthesis exist. A common example involves the one-pot reaction of an aldehyde, a hydrazine, and an active methylene compound like malononitrile.

-

Causality and Control: The elegance of MCRs lies in their operational simplicity and atom economy. By combining three or more starting materials in a single step, complex pyrazole scaffolds can be built quickly. The choice of catalyst (e.g., Lewis acids, bases, or even green catalysts like nano-ZnO) is critical for driving the reaction cascade efficiently and cleanly.

Key Building Blocks and Strategic Functionalization

Once the core is formed, late-stage functionalization is critical for exploring structure-activity relationships (SAR). The strategic installation of reactive "handles" allows for the systematic diversification of the pyrazole scaffold.

Workflow for Pyrazole Diversification

The following diagram illustrates how primary, readily synthesized pyrazole building blocks can be elaborated into a diverse library of drug-like molecules using standard, high-yielding chemical transformations.

Methodological & Application

Application Note: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Heterocyclic Building Block Synthesis, Cross-Coupling Intermediates, Agrochemical/Pharmaceutical Scaffolds

Mechanistic Rationale & Reaction Design

The conversion of 3-methyl-1-phenyl-5-pyrazolone (often recognized in medicinal chemistry as the neuroprotective agent Edaravone) to 5-chloro-3-methyl-1-phenylpyrazole is a fundamental deoxychlorination transformation[1]. This target chloropyrazole serves as a highly versatile electrophilic scaffold for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and complex heterocycle synthesis[1].

The Causality of the Chemical Pathway

To execute this synthesis with high fidelity, one must leverage the tautomeric equilibrium of the starting material. 3-Methyl-1-phenyl-5-pyrazolone exists in a dynamic equilibrium with its enol tautomer, 5-hydroxy-3-methyl-1-phenylpyrazole.

-

Electrophilic Phosphorylation: The enol hydroxyl group acts as a nucleophile, attacking the highly electrophilic phosphorus center of phosphorus oxychloride (

). This step releases hydrogen chloride (HCl) gas and generates a reactive phosphorodichloridate intermediate. -

Nucleophilic Aromatic Substitution (

): The newly formed dichlorophosphate moiety is an exceptional leaving group. The chloride ion—generated in situ from the released HCl—attacks the C5-position of the pyrazole ring, displacing the phosphate group to yield the target 5-chloropyrazole[2].

Expertise Insight: The Vilsmeier-Haack Pitfall

A common critical error in this specific synthesis is the reflexive addition of N,N-Dimethylformamide (DMF) to the reaction mixture. While DMF is routinely used as a catalytic additive to accelerate

If DMF is present, it reacts with

Reaction mechanism showing tautomerization, chlorination, and Vilsmeier-Haack side reaction.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a scalable, high-yield synthesis.

| Reagent / Material | Molecular Weight | Equivalents | Mass (g) | Volume (mL) | Role in Reaction |

| 3-Methyl-1-phenyl-5-pyrazolone | 174.20 g/mol | 1.00 | 172.0 | - | Starting Material |

| Phosphorus oxychloride ( | 153.33 g/mol | ~1.20 | 184.0 | ~111.8 | Chlorinating Agent & Solvent |

| Distilled Water ( | 18.02 g/mol | Excess | 1500.0 | 1500.0 | Quenching Agent |

Experimental Protocol

This protocol is engineered as a self-validating system; the precise temperature staging is designed to safely manage the kinetics of gas evolution before pushing the thermodynamics of the substitution step[2].

Step 1: Reagent Mixing & Setup

-

Equip a dry, four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser vented to an alkaline acid scrubber.

-

Add 184 g of

to the flask[2]. -

Carefully introduce 172 g of 3-methyl-1-phenyl-5-pyrazolone in portions under continuous stirring[2].

-

Stir the resulting suspension at room temperature for 30 minutes to ensure homogeneous dispersion before heating.

Step 2: Controlled Heating Profile

-

Initial Activation: Gradually raise the internal temperature of the flask to 60°C[2].

-

Exotherm Management: Remove external heating and allow the exothermic phosphorylation reaction to naturally warm the mixture to 80°C[2]. Maintain this temperature for 30 minutes. Causality: Holding at 80°C prevents a runaway exotherm and allows for the controlled, steady release of hazardous HCl gas.

- Completion: Once gas evolution subsides, reapply external heating to raise the temperature to 110°C. Reflux at 110°C for exactly 2 hours to drive the nucleophilic substitution to completion[2].

Step 3: Aqueous Quench & Phase Separation

-

Allow the reaction mixture to cool to approximately 60°C.

-

Critical Safety Step:

reacts violently with water. Slowly and carefully pour the warm reaction mixture into a large separatory funnel containing 1500 mL of vigorously stirred ice-cold water[2]. This safely hydrolyzes unreacted -

Allow the phases to separate completely. The target 5-chloropyrazole will drop out as a dense, lower oily layer[2].

-

Isolate the lower organic layer and wash it sequentially with three 100 mL portions of distilled water to strip away residual acidic impurities[2].

Step 4: Purification via Vacuum Distillation

-

Transfer the washed crude oil to a vacuum distillation apparatus.

-

Distill the product under reduced pressure (3 mm Hg).

-

Collect the main fraction boiling between 100°C and 110°C[2].

-

Yield: This procedure typically affords approximately 174 g of 5-chloro-3-methyl-1-phenylpyrazole as a dry, highly pure product (99.5% purity, ~90.5% isolated yield)[2].

Step-by-step experimental workflow for the synthesis and purification of the chloropyrazole.

References

1.[2] 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis. ChemicalBook. 2 2.[1] The Discovery and Enduring Legacy of Chloropyrazole Compounds: A Technical Guide. BenchChem. 1 3.[3] Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO / Journal of the Brazilian Chemical Society. 3

Sources

Application Note: Vilsmeier-Haack Chloroformylation Protocol for Chloropyrazole Synthesis

Introduction & Mechanistic Insights

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. The synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack (VH) reaction is a critical transformation, converting 1-substituted pyrazolones (or 5-chloropyrazoles) into highly functionalized, bifunctional building blocks[1].

Unlike a standard formylation, applying the VH reaction to pyrazol-5-ones triggers a dual-pathway mechanism known as chloroformylation [2]. The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), performs two distinct roles:

-

Chlorination : Nucleophilic substitution of the C5-hydroxyl group (via the enol tautomer) with a chloride ion[2].

-

Formylation : Electrophilic aromatic substitution at the electron-rich C4 position[3].

Regioselectivity & Substrate Design : A critical experimental prerequisite is that the pyrazole nitrogen must be substituted (e.g., 1-phenyl or 1-methyl). N-unsubstituted pyrazoles lack sufficient electron density and often fail to undergo formylation at the C4 position under standard VH conditions[4]. An N-substituent enhances the nucleophilicity of the pyrazole ring, directing the electrophilic attack exclusively to C4[4].

Experimental Workflow Visualization

Step-by-step workflow of the Vilsmeier-Haack chloroformylation of pyrazolones.

Reaction Optimization & Quantitative Data

Stoichiometry and temperature control are the primary drivers of yield and purity in this protocol. Excess DMF is required not only to form the active electrophile but also to solvate the hydrogen chloride gas released during the reaction, thereby maintaining a homogeneous mixture[5].

| Reaction Condition | POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Consequence |

| Sub-optimal | 2.0 | 2.0 | 90 | 5.0 | < 40% | Incomplete chloroformylation; unreacted starting material remains. |

| Optimized Standard | 4.0 | 6.0 | 120 | 2.0 - 3.0 | 75 - 85% | Excess DMF solvates HCl; optimal electrophile generation. |

| High-Equiv | 5.0 | 5.0 | 90 | 5.0 | 65 - 70% | Slower kinetic profile at 90 °C requires prolonged reaction times. |

| N-Unsubstituted | 4.0 | 6.0 | 120 | 5.0 | Trace | Lack of N-substitution deactivates the pyrazole core. |

Detailed Step-by-Step Protocol & In-Process Controls

Note: This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure experimental success at each stage.

Step 1: Generation of the Vilsmeier Reagent

-

Action : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous DMF (6.0 equiv). Cool the flask to 0 °C using an ice-water bath under an inert argon or nitrogen atmosphere. Add POCl₃ (4.0 equiv) dropwise over 15–30 minutes[5].

-

Causality : The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at 0 °C prevents the violent thermal decomposition of the highly reactive Vilsmeier reagent.

-

Validation Cue : The mixture will transition from colorless to a pale yellow/orange viscous solution, confirming successful iminium salt formation.

Step 2: Substrate Addition

-

Action : Stir the Vilsmeier reagent for an additional 15 minutes at 0 °C. Gradually add the 1-substituted-1H-pyrazol-5-one (1.0 equiv) in small portions to manage localized heat generation[5].

-

Causality : Adding the solid substrate slowly prevents thermal spikes that could degrade the Vilsmeier reagent before it can successfully coordinate with the pyrazole core.

Step 3: Chloroformylation (Heating)

-

Action : Remove the ice bath. Allow the reaction to warm to room temperature, then heat the mixture to 120 °C using an oil bath for 2 to 3 hours[1][5].

-

Causality : The elevated temperature provides the kinetic energy necessary to overcome the activation barrier for the dual transformation (C5-chlorination and C4-formylation).

-

Validation Cue : Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The starting material spot should completely disappear, replaced by a less polar, UV-active product spot.

Step 4: Quenching and Hydrolysis

-

Action : Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice (approx. 10x the reaction volume) with vigorous stirring. Carefully neutralize the highly acidic solution to pH ~7.0 using a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 10% NaOH[4][5].

-

Causality : The ice quench hydrolyzes the intermediate iminium salt to the target C4-carbaldehyde. Neutralization is critical to isolate the product.

-

Validation Cue : The product, 1-substituted-5-chloro-1H-pyrazole-4-carbaldehyde, will begin to precipitate out of the aqueous phase exclusively as the pH approaches neutral[4].

Step 5: Isolation and Purification

-

Action : Extract the neutralized aqueous mixture with dichloromethane or ethyl acetate (3 × 50 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol.

-

Causality : Liquid-liquid extraction separates the lipophilic chloropyrazole product from the water-soluble DMF and inorganic phosphate/chloride salts. Recrystallization yields analytically pure crystals suitable for downstream cross-coupling or pharmaceutical screening.

References[2] Title: Synthesis and Antitumor Activity of Some Pyrazole Derivatives | Source: Asian Journal of Chemistry | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_AczX2Y7fP5RVjIIn8bJ7di4zgLIR8Z104MHU21vxqJRHFCvb1YIYACj5hBXTREbp01_xvQclAgA9qKGrr2kSz7VmzlKTKNjiRQBI-n3J9my-GoP8Q5EJGpL8fy2LuI-XpFwD_X7IxyGW4LOLlenxutr726gedIcdIQ==[1] Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYYUYMnL-BDN2fWocM2hMTr6iHzQzBhBUR-7CLXXYrIHS8i9K9y5xmiOsaUy2s3QRVGQHYDIZ0osOCJfEc8JuNyx6B4aP7eJpELhm3Xc7-LKREPl4lP34N4AOBTqLg8DhXCJv3PNeCXY0zHLYS[3] Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Source: Semantic Scholar | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBn2gTyydDt9m9E_--96PWzbj3mkYMRJnSZO7JdoG6gjyMcOOSm-7aJK1a-CtOQDvkRScof2aJgHse05J2h_Ss51lU3M3Bua_B51fq1lP11ezc7O_YmMSG2UtoH9t6lg3CKj9toHrkX02WJIzdq2jZnJKUYhdd1Ev7Ra5KkbIwj1rKVKMrYim8Jw==[5] Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Source: Arkivoc | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHObHJ86HGy8tQ5KNOqO2JhEEPSAJ27rVZ-_mC8AcZG83vlATWKiUnYhuZdcNI_RA1Gp-SFjjm1pTQCB1BIezRwLNhC49C3wILIfHf7Nq6t8Iyv8rW-301BwWeSfpxV7b5tF_tt[4] Title: Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTt4zM9JIdUJu_CvXUry0bbmCDFQ_6JEjXz8YEa-J2PRwJqsxJM6zP9boKN2c2uBtHA8UWoOSTz2x3e5tABX5fp2AFfs2Vdl5TTZevHM_-juf89gXIC8uGzqpOx8Kq1hPAfbicfYCSjjo3voRrRqBqXeUcdKsTfGiM9Q5bB0iadccRKttngg4RWLZakPv1-arURte-khQpPgKuUL3Rgdvjtuk47bGnypsGGf0uQMDUUtdPDgx-GQ==

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

Procedure for chlorination of edaravone using POCl3

Application Note: Optimized Chlorination of Edaravone using Phosphorus Oxychloride (POCl )

Executive Summary

This application note details the chemical transformation of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) into its chlorinated derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole. This transformation is a critical intermediate step in the synthesis of advanced pharmacological scaffolds, including pyrazolo-benzodiazepines and novel ALS therapeutics.

The protocol utilizes Phosphorus Oxychloride (POCl

Key Technical Considerations:

-

Tautomeric Control: Leveraging the enol form of Edaravone for nucleophilic attack.

-

Thermodynamics: High-temperature reflux required to drive the elimination of the dichlorophosphate group.

-

Safety Engineering: Critical "Inverse Quench" protocols to manage the violent hydrolysis of excess POCl

.

Chemical Basis & Mechanism[1][2][3][4][5]

Tautomeric Equilibrium

Edaravone exists in a dynamic equilibrium between its keto (CH

Reaction Pathway

-

Activation: The lone pair on the enolic oxygen attacks the electrophilic phosphorus of POCl

, displacing a chloride ion and forming a dichlorophosphate intermediate. -

Aromatization: The pyrazole ring's drive toward aromaticity facilitates the nucleophilic attack of the chloride ion (Cl

) at the C5 position. -

Elimination: The PO

Cl

Mechanistic Visualization

Figure 1: Mechanistic pathway from Edaravone tautomerization to aromatized chloro-product.

Experimental Design

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |

| Edaravone | 174.20 | 1.0 | Substrate | Dry thoroughly before use. |

| POCl | 153.33 | 5.0 - 10.0 | Reagent/Solvent | Acts as solvent; excess ensures complete conversion. |

| N,N-Dimethylaniline | 121.18 | 0.1 - 0.5 | Catalyst | Optional. Acts as a base to scavenge HCl and accelerate activation. |

Critical Safety Parameters (POCl )

-

Hazard: POCl

is highly corrosive and reacts violently with water, releasing HCl gas and phosphoric acid.[3] -

Quenching Rule: NEVER add water to POCl

. Always add the reaction mixture TO the water/ice (Inverse Quench). -

PPE: Full face shield, chemical-resistant gloves (butyl rubber or Silver Shield), and lab coat required. Work strictly in a fume hood.

Detailed Protocol

Phase 1: Reaction Setup

-

Drying: Ensure all glassware (Round Bottom Flask, Condenser) is oven-dried (120°C) and cooled under a stream of nitrogen. Moisture initiates POCl

decomposition. -

Loading: Charge the Round Bottom Flask (RBF) with Edaravone (1.74 g, 10 mmol) .

-

Reagent Addition:

-

Place the RBF in an ice-water bath (0°C).

-

Slowly add POCl

(9.2 mL, ~100 mmol) via a pressure-equalizing dropping funnel or glass syringe over 10 minutes. -

Note: If using N,N-dimethylaniline (catalyst), add it dropwise after the POCl

addition is complete.

-

Phase 2: Thermal Reaction

-

Ramp: Remove the ice bath. Allow the mixture to stir at room temperature for 15 minutes.

-

Reflux: Equip the flask with a reflux condenser and a calcium chloride drying tube (or N

balloon). -

Heating: Heat the oil bath to 110–120°C .

-

Observation: The suspension should clear to a solution as the temperature rises.

-

Duration: Reflux for 3 to 5 hours . Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material spot (more polar) should disappear.

-

Phase 3: Workup (Inverse Quench)

This is the most critical safety step.

-

Cooling: Cool the reaction mixture to room temperature.

-

Concentration (Optional but Recommended): If a large excess of POCl

was used (>10 equiv), distill off the excess POCl -

Quenching:

-

Prepare a large beaker containing 200g of crushed ice and 50 mL of water . Place this beaker in an ice bath.

-

SLOWLY pour the reaction mixture (or concentrated residue) onto the stirring ice.

-

Warning: Significant heat and HCl gas evolution will occur. Maintain internal temperature <20°C.

-

-

Neutralization: Once the violent hydrolysis ceases, neutralize the aqueous suspension to pH ~7–8 using saturated Sodium Bicarbonate (NaHCO

) solution or 20% NaOH (add slowly).

Phase 4: Isolation & Purification

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .

-

Washing: Wash the combined organic layers with:

-

1x Water (50 mL)

-

1x Brine (50 mL)

-

-

Drying: Dry over anhydrous Na

SO -

Purification:

-

The crude product is often an off-white to yellow solid.

-

Recrystallization: Dissolve in minimum hot Ethanol (EtOH) or an EtOH/Water mixture. Cool to 4°C to crystallize.

-

Yield: Expected yield is 65–80%.[4]

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical inverse quench step.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Black Tar Formation | Heating too rapid; Polymerization. | Ramp temperature slowly (1°C/min). Ensure efficient stirring. |

| Low Yield | Incomplete reaction or Hydrolysis during workup. | Check TLC before stopping reflux. Ensure quenching mixture is kept cold (<20°C) to prevent product hydrolysis. |

| Sticky Solid | Impurities (Phosphorous byproducts). | Recrystallize twice. Use activated charcoal during the hot filtration step of recrystallization. |

| Starting Material Remains | Moisture in POCl | Use freshly distilled POCl |

References

-

Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives.

to yield chloro-intermediates. URL: -

Reinvestigating the synthesis of key intermediates... (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl). Source:[5] Indian Academy of Sciences. Context: Detailed investigation into the chlorination of pyrazolones using POCl

, confirming the direct chlorination mechanism on the enol form. URL: -

POCl3 mediated one-pot deoxygenative aromatization. Source: RSC Advances.[6] Context: Provides mechanistic insight into the POCl

mediated elimination of hydroxyl groups and subsequent chlorination in similar heterocyclic systems.[7] URL: -

Safety Protocol: Quenching of POCl3. Source: BenchChem / EHS Guidelines. Context: Authoritative procedure for the "Inverse Quench" technique required for safety.[8] URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nj.gov [nj.gov]

- 4. rsc.org [rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile, multi-electrophilic building block[1]. It serves as a critical intermediate in the synthesis of diverse pharmacological agents, including anti-colon cancer analogs[2], novel fungicides targeting Colletotrichum gloeosporioides[3], and pyrazolone-based SARS-CoV-2 viral entry blockers[4].

The synthesis of this compound relies on a dual-action Vilsmeier-Haack formylation-chlorination protocol[5]. Starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (commonly known as Edaravone)[3], the reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

Mechanistic Causality: Unlike standard Vilsmeier-Haack reactions that solely install a formyl group on an aromatic ring, this specific transformation is bifunctional.

-

Formylation: The reaction between DMF and POCl₃ generates the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). The pyrazolone substrate undergoes electrophilic aromatic substitution at the electron-rich C4 position.

-

Chlorination: Concurrently, the C5-carbonyl oxygen of the pyrazolone tautomerizes to its enol form, attacks the phosphoryl species, and is subsequently displaced by a chloride ion via a nucleophilic aromatic substitution (

) mechanism[6].

This elegantly yields the formylated and chlorinated product in a single, robust synthetic step[7].

Reaction Workflow

Reaction mechanism pathway for the Vilsmeier-Haack formylation and chlorination.

Experimental Protocol

Materials and Reagents

Ensure all glassware is oven-dried prior to use, as the Vilsmeier reagent is highly moisture-sensitive.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.20 | 1.0 eq | 5.00 g (28.7 mmol) | Starting Material |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.2 eq | 7.10 mL (91.8 mmol) | Solvent / Reactant |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 7.0 eq | 18.7 mL (200.9 mmol) | Activating / Chlorinating Agent |

| Saturated NaHCO₃ (aq) | N/A | Excess | ~100 mL | Quenching / Neutralization |

| Absolute Ethanol | 46.07 | N/A | ~30 mL | Recrystallization Solvent |

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

-

Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Add anhydrous DMF (7.10 mL) to the flask and cool to 0–5 °C using an ice-water bath.

-

Critical Step: Add POCl₃ (18.7 mL) dropwise via the dropping funnel over a period of 15–20 minutes[7].

-

Causality: The formation of the chloromethyleneiminium ion is violently exothermic. Dropwise addition prevents thermal runaway and degradation of the reagent.

-

-

Stir the resulting pale-yellow complex at 0 °C for an additional 20 minutes to ensure complete complexation.

Step 2: Substrate Addition and Heating 5. Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5.00 g) portion-wise to the ice-cold Vilsmeier reagent[3]. 6. Remove the ice bath and gradually heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 1.5 to 2 hours[2].

-

Causality: Elevated temperatures are required to overcome the activation energy for the C5-chlorination (displacement of the enolic hydroxyl group).

-

In-Process Control: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The starting material (

) will disappear, replaced by a less polar product spot (

Step 3: Quenching and Work-up 8. Cool the reaction mixture to room temperature. 9. Critical Step: Slowly pour the mixture into a beaker containing 300 mL of vigorously stirred crushed ice and water[3].

-

Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and precipitates the highly hydrophobic pyrazole product.

-

Neutralize the highly acidic aqueous suspension by carefully adding saturated NaHCO₃ solution until the pH reaches 7.0–7.5[2].

-

Causality: Neutralization prevents acid-catalyzed degradation of the newly formed aldehyde and improves the crystalline quality of the precipitate.

-

-

Stir the suspension for 30 minutes to ensure complete precipitation.

Step 4: Isolation and Purification 12. Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual salts. 13. Dry the crude solid under a vacuum. 14. Recrystallize the crude product from boiling absolute ethanol to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as pale-yellow needles[2][3].

Analytical Characterization & Self-Validation

A successful synthesis is validated by verifying the presence of both the aldehyde and the chlorine atom, confirming the dual-action of the Vilsmeier-Haack reaction.

| Analytical Method | Expected Result / Signal | Structural Assignment |

| Yield | 70% – 85% | N/A |